(2,3-dimethylphenyl)phosphonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dimethylphenyl)phosphonic acid is an organophosphorus compound characterized by a phosphonic acid group attached to a 2,3-dimethylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-dimethylphenyl)phosphonic acid typically involves the reaction of 2,3-dimethylphenyl derivatives with phosphorous acid or its derivatives. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using concentrated hydrochloric acid (HCl) at reflux . Another method involves the McKenna procedure, which uses bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of phosphonic acids often employs large-scale reactions with optimized conditions to ensure high yields and purity. The use of catalysts, microwaves, or ultrasounds can enhance reaction efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: (2,3-Dimethylphenyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: Conversion to phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Reactions with halides or other nucleophiles to form substituted phosphonic acids
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Hydrides such as sodium borohydride (NaBH₄).
Substitution: Halides like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonic acids
Wissenschaftliche Forschungsanwendungen
(2,3-Dimethylphenyl)phosphonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2,3-dimethylphenyl)phosphonic acid involves its interaction with molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong bonds with metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Phosphonic Acid: A simpler analog with similar chemical properties.
Phosphinic Acid: Contains a P-H bond instead of a P-OH bond.
Phosphoric Acid: Contains three hydroxyl groups attached to phosphorus.
Uniqueness: (2,3-Dimethylphenyl)phosphonic acid is unique due to the presence of the 2,3-dimethylphenyl ring, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
111192-84-8 |
---|---|
Molekularformel |
C8H11O3P |
Molekulargewicht |
186.14 g/mol |
IUPAC-Name |
(2,3-dimethylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H11O3P/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |
InChI-Schlüssel |
AOYVABWPDDHCDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)P(=O)(O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.